molecular formula C15H23NO4 B123572 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone CAS No. 73723-85-0

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone

Cat. No. B123572
CAS RN: 73723-85-0
M. Wt: 281.35 g/mol
InChI Key: CYGMBGZUOIIVSF-UHFFFAOYSA-N
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Description

“1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone” is a chemical compound with the molecular formula C14H21NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient chiral synthesis of a related compound was detected by 1H NMR, 13C NMR, and MS, and the enantiomeric excess was determined by chiral HPLC analysis . Another synthesis involved a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .

Scientific Research Applications

Metabolic Studies and Asymmetric Synthesis

  • The compound's role in metabolic studies is significant, particularly in the context of beta-adrenergic antagonists. Asymmetric synthesis of related compounds has been explored to understand the stereochemistry of metabolic products. This helps in studying polymorphically controlled metabolic processes, as shown in the work by Shetty and Nelson (1988) on metoprolol, a related compound Shetty & Nelson, 1988.

Synthesis of Derivatives and Analogues

  • Research into the synthesis of propanolamine side chain deuterated analogs of beta-blockers has been carried out. This includes work on compounds like propranolol and its derivatives, as investigated by Walker and Nelson (1978) Walker & Nelson, 1978.

Enantioselective Synthesis for β-Blockers

  • Enantioselective synthesis of building blocks for β-blockers like atenolol, where the compound plays a crucial role, has been a focus area. Research by Lund, Bøckmann, and Jacobsen (2016) demonstrates this approach Lund, Bøckmann, & Jacobsen, 2016.

Applications in Beta-Adrenergic Receptor Blockage

  • The compound has been studied in the context of short-acting beta-adrenergic receptor blocking agents, such as in the research by Erhardt et al. (1982), focusing on cardioselective compounds with short action durations Erhardt et al., 1982.

Degradation Product Analysis

  • It's also used in studying the degradation products of related drugs, as seen in the research on acebutolol by Rakibe et al. (2018), where they identified and characterized degradation products using LC and LC–MS/MS Rakibe et al., 2018.

Chemical Synthesis and Characterization

  • Other studies involve chemical synthesis and characterization of related compounds, such as in the work on aromatic hydroxylation of beta-adrenergic antagonists by Nelson and Burke (1979) Nelson & Burke, 1979.

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGMBGZUOIIVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lv, C Lo, CC Hsu, Y Wang, YR Chiang… - Frontiers in …, 2018 - frontiersin.org
Metoprolol (MPL) is a chiral β-blocker ubiquitously detected in various environments due to its low to moderate removal in wastewater treatment plants. This study was conducted to test …
Number of citations: 15 www.frontiersin.org
Y Gao, J Zhang, J Zhou, C Li, N Gao, D Yin - RSC advances, 2020 - pubs.rsc.org
In this study, nano zero-valent iron (nZVI) was utilized to activate persulfate (PS) for the degradation of metoprolol (MTP), a commonly used drug for curing cardiovascular diseases, in …
Number of citations: 17 pubs.rsc.org
YF Velázquez, PM Nacheva - Environmental Science and Pollution …, 2017 - Springer
The biodegradation of fluoxetine, mefenamic acid, and metoprolol using ammonium-nitrite-oxidizing consortium, nitrite-oxidizing consortium, and heterotrophic biomass was evaluated …
Number of citations: 44 link.springer.com
Y Li, J Sun, SP Sun - Chemical Engineering Journal, 2017 - Elsevier
The degradation of metoprolol in aqueous solutions by traditional Fenton-like reaction (Fe III /H 2 O 2 ), and Fe III -NTA modified Fenton-like reaction (Fe III -NTA/H 2 O 2 ) in the absence …
Number of citations: 32 www.sciencedirect.com
A Rubirola, M Llorca, S Rodriguez-Mozaz, N Casas… - Water research, 2014 - Elsevier
Metoprolol (MTP) is a compound of concern, considered as an emerging contaminant due to its high consumption, pseudopersistence and potential ecotoxicity. Activated sludge batch …
Number of citations: 116 www.sciencedirect.com

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